(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride
Overview
Description
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride is a chemical compound with the following characteristics:
- Chemical Formula : C₉H₁₀BrN·HCl
- Molecular Weight : Approximately 266.55 g/mol
- Structure : It consists of a 5-bromo-2,3-dihydro-1H-inden-2-ylamine moiety, with a hydrochloride counterion.
Molecular Structure Analysis
The molecular structure of (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride can be visualized using software tools. It comprises an indene ring system with a bromine substituent and an amino group. The hydrochloride salt forms due to protonation of the amino group by HCl.
Chemical Reactions Analysis
- Acid-Base Reactions :
- H₂S as an Acid : When dissolved in water, H₂S acts as a weak acid, releasing protons (H⁺ ions).
- H₂S and NaOH Reaction : In excess NaOH, NaHS forms; with excess H₂S , NaS results.
- Metal Reactions :
- H₂S with Metals : H₂S reacts with metals to produce metal sulfides and hydrogen gas.
- H₂S as a Reducing Agent : It reduces strong oxidizing agents, forming sulfur and turbidity.
- H₂S as an Oxidizing Agent : In specific cases, it can act as an oxidizing agent.
- Precipitation Reactions :
- Metal Sulfide Precipitation : Most metal cations precipitate as metal sulfides in H₂S medium, aiding in metal identification.
Scientific Research Applications
Synthesis and Metabolism Studies
- In Vivo Metabolism of Psychoactive Phenethylamines: Kanamori et al. (2002) studied the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats, revealing insights into metabolic pathways for such compounds, which may be relevant to understanding the metabolism of related structures like (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride (Kanamori et al., 2002).
Synthesis and Structural Analysis
- Creation of New Compounds and Structural Analysis: Wang et al. (2008) synthesized a new Schiff base compound using a method that could potentially be applied to the synthesis of compounds like (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride, contributing to the field of structural chemistry (Wang et al., 2008).
Pharmaceutical Research
- Antihypertensive Activity of Related Compounds: Sharma et al. (2010) synthesized derivatives of benzimidazol-5-ylamine that showed potent antihypertensive effects. This research into structurally similar compounds may provide a framework for exploring the potential pharmaceutical applications of (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride (Sharma et al., 2010).
Antimicrobial and Antiviral Research
- Antiviral and Antimicrobial Properties: Tirlapur et al. (2010) examined benzofuran derivatives for their antimicrobial and antiviral properties. Research on similar compounds could inform the potential use of (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride in these areas (Tirlapur et al., 2010).
Application in Catalysis
- Use in Catalysis: Ross et al. (2015) synthesized various indenylethylamines for use as ligand precursors in titanium complexes. This suggests possible applications of (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride in catalysis (Ross et al., 2015).
Safety And Hazards
Refer to safety data sheets for handling precautions.
Future Directions
Future research should explore:
- Pharmacological Properties : Investigate potential therapeutic applications.
- Synthetic Optimization : Refine synthetic methods for higher yields and purity.
- Biological Activity : Assess its effects on biological systems.
properties
IUPAC Name |
(2S)-5-bromo-2,3-dihydro-1H-inden-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN.ClH/c10-8-2-1-6-4-9(11)5-7(6)3-8;/h1-3,9H,4-5,11H2;1H/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIZCCGZFWRSTN-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=C1C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CC2=C1C=CC(=C2)Br)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride | |
CAS RN |
370861-68-0 | |
Record name | (2S)-5-bromo-2,3-dihydro-1H-inden-2-ylamine Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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